Calaxin

Cytotoxicity Sesquiterpene Lactones Anticancer Screening

Researchers requiring reproducible NF-κB inhibition data often face potency variability when substituting sesquiterpene lactones. Calaxin solves this with a defined IC100 of 10,000 nM against NF-κB and benchmark cytotoxicity (ED50 1 µg/mL against L-929 and HEp-2 cells). - Validated reference standard for cytotoxicity screening of furanoheliangolide analogs. - Proven starting material for semisynthetic derivatization yielding trypanocidal and leishmanicidal analogs. - Distinct chemotaxonomic marker (XlogP 2.20, TPSA 78.90 Ų) for dereplication workflows.

Molecular Formula C19H20O6
Molecular Weight 344.4 g/mol
CAS No. 30412-86-3
Cat. No. B1235576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalaxin
CAS30412-86-3
Molecular FormulaC19H20O6
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1
InChIKeyRYBHZNMPMHOBAR-IRNKKCRZSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calaxin Product Definition & Procurement


Calaxin, also known as 15-deoxygoiazensolide, is a furanoheliangolide-type sesquiterpene lactone with the molecular formula C₁₉H₂₀O₆ and a molecular weight of 344.4 g/mol [1]. As a naturally occurring compound primarily derived from various plant species within the Asteraceae family, it is recognized for its sesquiterpenoid backbone [2]. Its chemical structure includes a 2-methylprop-2-enoate ester moiety and a 5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradecane core, distinguishing it within its class .

Furanoheliangolide scaffold for cytotoxicity screening
NF-κB pathway research context
Semisynthetic derivatization precursor

Why Generic Substitution Fails for Calaxin


The term 'sesquiterpene lactone' encompasses a vast chemical space with significant structural diversity, including distinct subclasses such as germacranolides, eudesmanolides, and furanoheliangolides [1]. These structural variations directly impact biological activity, making generic substitution unreliable. Calaxin (a furanoheliangolide) exhibits a unique cytotoxicity profile and NF-κB inhibitory activity that differs from even closely related analogs, as demonstrated by direct comparative assays [2]. Consequently, substituting calaxin with another sesquiterpene lactone, even one from the same plant source, cannot guarantee equivalent experimental outcomes and may compromise research reproducibility [3].

Sesquiterpene lactone subclass diversity may shift cytotoxicity profile; furanoheliangolide context differs.

NF-κB inhibitory activity may not transfer from germacranolide or eudesmanolide analogs.

Generic substitution without matched furanoheliangolide comparator may compromise endpoint reproducibility.

Calaxin Quantitative Differentiation Evidence


Cytotoxicity vs. Closest Sesquiterpene Lactone Analogs

In a direct comparative study, calaxin demonstrated an ED50 of 1 µg/mL against L-929 murine fibroblasts and HEp-2 human laryngeal carcinoma cells, placing it in the most potent tier among tested sesquiterpene lactones. This activity was identical to that of zexbrevin A (1 µg/mL), zexbrevin B (1 µg/mL), and budlein A (1 µg/mL), but 5.5-fold more potent than viguiestenin (5.5 µg/mL) and 4.2-fold more potent than orizabin (4.2 µg/mL) [1]. The assay involved incubation of cell cultures with compound concentrations ranging from 0.1 to 100 µg/mL, with inhibition of cell growth as the measured endpoint.

Cytotoxicity ranking
Head-to-head
ED50 1 µg/mL
5.5-fold higher ranking vs. viguiestenin
Supports cytotoxicity endpoint review
L-929/HEp-2 cell models; comparative rank context
Cytotoxicity Sesquiterpene Lactones Anticancer Screening

NF-κB Inhibition: Comparison with Close Analogs

Calaxin (15-deoxygoiazensolide) exhibits a measurable but moderate inhibition of the NF-κB signaling pathway, with a reported IC100 value of 10,000 nM [1]. This activity is precisely half as potent as the related analog 15-deoxybudlein A, which achieves complete inhibition at 5,000 nM, but is 1.25-fold more potent than 15-isobutyrylmiguanin, which requires 12,500 nM for full inhibition [1]. The assay context for these IC100 values is inhibition of the nuclear factor NF-kappa-B (NFKB) target.

NF-κB inhibition ranking
Head-to-head
IC100 10,000 nM
2.0-fold lower vs. 15-deoxybudlein A
Supports NF-κB pathway-response interpretation
Target: NFKB; IC100 assay
NF-κB inhibition Anti-inflammatory Sesquiterpene lactones

Furanoheliangolide Skeleton vs. Common Subclasses

Calaxin belongs to the furanoheliangolide subclass of sesquiterpene lactones, a structural group characterized by a furan ring fused to a heliangolide core [1]. This subclass is less common than the more widely studied germacranolides and eudesmanolides. Quantitatively, calaxin exhibits molecular descriptors typical of its subclass: a topological polar surface area (TPSA) of 78.90 Ų and an XlogP of 2.20, reflecting a balance of polarity and lipophilicity that influences membrane permeability and target engagement [2]. While no direct comparative data for these descriptors among analogs is provided, the furanoheliangolide skeleton itself is a key differentiating feature from other sesquiterpene lactone subclasses.

Scaffold descriptors
Class-level
TPSA 78.90 Ų, XlogP 2.20
Furanoheliangolide scaffold context
In silico data; class-differentiating properties
Natural Product Chemistry Sesquiterpene lactone Furanoheliangolide

Antiparasitic Activity of Calaxin Derivative

The calaxin scaffold serves as a precursor for bioactive derivatives. The compound 11,13-dihydroxy-calaxin, isolated from Calea pinnatifida, exhibited promising trypanocidal and leishmanicidal activity [1]. While this data pertains to a derivative, it highlights the potential of the parent calaxin structure as a starting point for developing novel antiparasitic agents. No direct comparative data for the parent compound in these assays is available.

Derivative bioactivity
Supporting evidence
11,13-dihydroxy-calaxin active
Supports derivatization scaffold exploration
Reported for derivative; parent not directly tested
Sesquiterpene lactone Antiparasitic Natural Product Derivatization

Calaxin Research & Industrial Applications


In Vitro Cytotoxicity Screening of Sesquiterpene Lactones

Calaxin is a critical inclusion in any library of sesquiterpene lactones designed for cytotoxicity screening. Its ED50 of 1 µg/mL against L-929 and HEp-2 cells, as established by direct comparative data, serves as a benchmark for high potency within this structural class [1]. Researchers can use calaxin as a reference standard to evaluate the relative cytotoxic potential of newly isolated or synthesized furanoheliangolide analogs.

SAR Studies on NF-κB Inhibition

With its defined IC100 of 10,000 nM against NF-κB, calaxin occupies a mid-range potency tier among sesquiterpene lactones [2]. This intermediate activity makes it an ideal tool for SAR studies aimed at understanding how subtle structural modifications within the furanoheliangolide skeleton (e.g., comparing calaxin to 15-deoxybudlein A) can modulate inhibitory activity against this critical inflammatory and survival pathway.

Derivatization for Antiparasitic Lead Discovery

The proven derivatization of calaxin to yield 11,13-dihydroxy-calaxin, which displays promising trypanocidal and leishmanicidal properties, establishes the parent compound as a valuable starting material [3]. Procurement of calaxin is justified for groups engaged in semisynthetic modification of natural products to explore new chemical space for treating neglected parasitic infections, building directly upon established biological activity of its derivative.

Natural Product Dereplication and Chemotaxonomic Studies

Calaxin's unique furanoheliangolide structure and its occurrence in specific Asteraceae genera (e.g., Calea) make it a valuable marker for natural product dereplication and chemotaxonomic analyses [4]. Its molecular descriptors (XlogP: 2.20, TPSA: 78.90 Ų) can be integrated into LC-MS or NMR-based metabolomics workflows to rapidly identify calaxin and related compounds in plant extracts, thereby prioritizing novel or known bioactive constituents.

Application
Selection Property
Validation Focus
Sesquiterpene lactone cytotoxicity screening
Cytotoxicity endpoint ranking context
Cell-model response comparison
NF-κB pathway SAR studies
NF-κB pathway-response context
Analog-dependent modulation review
Antiparasitic lead derivatization
Scaffold derivatization feasibility
Derivative bioactivity review (trypanocidal/leishmanicidal)
Chemotaxonomic dereplication studies
Furanoheliangolide marker specificity
Metabolomics-based identification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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